
4-(4-Methylbenzyl)-piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylbenzyl)-piperidin-4-ol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Antipsychotic Development
4-(4-Methylbenzyl)-piperidin-4-ol has been investigated as a potential intermediate in the synthesis of antidepressants and antipsychotic medications. Its structural properties allow it to interact effectively with neurotransmitter systems, particularly those involving serotonin and dopamine. For instance, compounds derived from this structure have shown promise in modulating serotonin receptors, which is crucial for treating mood disorders.
Case Study: Synthesis of Mirtazapine
Mirtazapine, an antidepressant, utilizes intermediates similar to this compound. Research indicates that modifications to the piperidine ring can enhance the pharmacological profile of such compounds, leading to improved efficacy in mood regulation and reduced side effects.
Neuropharmacological Research
NMDA Receptor Antagonism
The compound has been studied for its role as an NMDA receptor antagonist. NMDA receptors are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia. By blocking these receptors, this compound may help mitigate symptoms associated with these disorders.
Case Study: Ro 63-1908
Research on Ro 63-1908, a derivative of this compound, highlighted its selective antagonistic effects on NR2B NMDA receptors. This specificity may lead to fewer side effects compared to non-selective NMDA antagonists, making it a candidate for further clinical development.
Anticancer Properties
Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular pathways involved in tumor growth.
Data Table: Inhibitory Activity Against Cancer Cell Lines
Compound | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | A549 (Lung Cancer) | 15 | Zhou et al., 1999 |
Ro 63-1908 | U87 (Brain Cancer) | 12 | Gill et al., 2002 |
Novel Thiosemicarbazones | Various | Varies | Recent Studies |
Synthesis and Chemical Research
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules used in pharmaceuticals and agrochemicals.
Synthetic Pathways
Research has focused on developing efficient synthetic routes for producing this compound and its derivatives. These pathways often involve multi-step reactions that optimize yield and purity.
Properties
CAS No. |
192990-05-9 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3 |
InChI Key |
DGNFSJPAWJLVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCNCC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.